molecular formula C20H19NO3 B2404284 Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 319905-70-9

Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2404284
CAS No.: 319905-70-9
M. Wt: 321.376
InChI Key: UVUNERZGHOBWQC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methoxyphenyl and a phenyl group, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in absolute ethanol, catalyzed by piperidine. This reaction leads to the formation of ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction could produce pyrrolidines.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The pyrrole ring and aromatic substituents may play a crucial role in binding to these targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-20(22)18-17(14-7-5-4-6-8-14)13-21-19(18)15-9-11-16(23-2)12-10-15/h4-13,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUNERZGHOBWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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